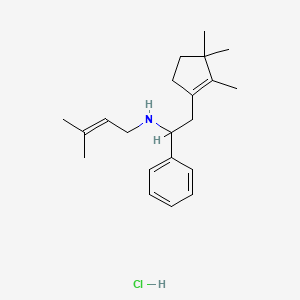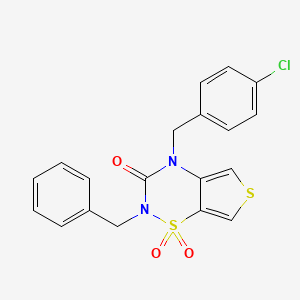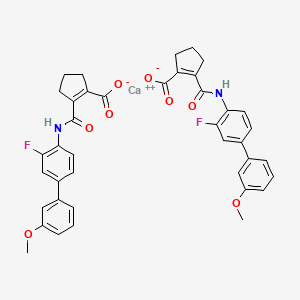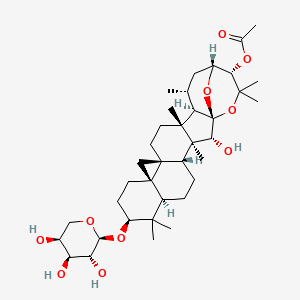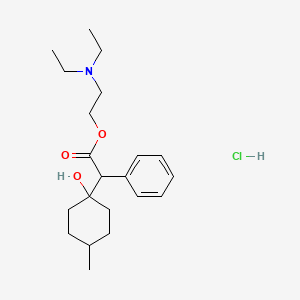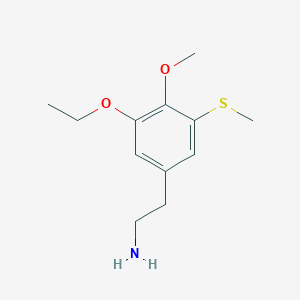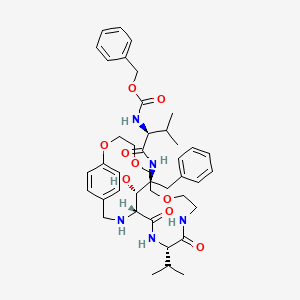
(1'S,2'S,2''S,15R)-15-(2''-((N-((Benzyloxy)carbonyl)valyl)amino)-1'-hydroxy-3'-phenylprop-1'-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxo-11,14-dioxo(17)paracyclophane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1’S,2’S,2’‘S,15R)-15-(2’‘-((N-((Benzyloxy)carbonyl)valyl)amino)-1’-hydroxy-3’-phenylprop-1’-yl)-12-(1-methylethyl)-10,13,16-triaza-1,4,7-trioxo-11,14-dioxo(17)paracyclophane” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of complex organic compounds like this one typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route for this compound would likely involve the following steps:
- Protection of the hydroxy and amino groups to prevent unwanted reactions.
- Coupling of the protected intermediates using reagents such as coupling agents (e.g., EDC, DCC) and catalysts.
- Deprotection of the functional groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
Reduction: Reduction of carbonyl groups to hydroxy groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, KMnO4.
Reducing Agents: NaBH4, LiAlH4.
Coupling Agents: EDC, DCC.
Catalysts: Pd/C, PtO2.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a carbonyl group would yield a hydroxy compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound could be used as a probe to study biological processes, such as enzyme-substrate interactions or receptor-ligand binding. It may also have potential as a therapeutic agent for treating diseases.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as its ability to inhibit specific enzymes or modulate signaling pathways. It may also be used as a lead compound for drug development.
Industry
In industry, the compound could be used in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, or materials with unique properties.
Mécanisme D'action
The mechanism of action of the compound would depend on its specific molecular targets and pathways involved. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound modulates a signaling pathway, it may interact with receptors or other signaling molecules to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to this one may include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
- Peptide-based compounds with similar amino acid sequences.
- Macrocyclic compounds with similar ring structures.
- Compounds with similar hydroxy, amino, or carbonyl functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This could make the compound particularly valuable for specific applications, such as targeted drug delivery or selective enzyme inhibition.
Propriétés
Numéro CAS |
180968-29-0 |
|---|---|
Formule moléculaire |
C42H57N5O9 |
Poids moléculaire |
775.9 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(1R,2S)-1-[(13S,16R)-12,15-dioxo-13-propan-2-yl-2,5,8-trioxa-11,14,17-triazabicyclo[17.2.2]tricosa-1(21),19,22-trien-16-yl]-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H57N5O9/c1-28(2)35-39(49)43-19-20-53-21-22-54-23-24-55-33-17-15-31(16-18-33)26-44-37(41(51)46-35)38(48)34(25-30-11-7-5-8-12-30)45-40(50)36(29(3)4)47-42(52)56-27-32-13-9-6-10-14-32/h5-18,28-29,34-38,44,48H,19-27H2,1-4H3,(H,43,49)(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-,37+,38+/m0/s1 |
Clé InChI |
BOMYVDPSYNOFDI-LOFFRUMASA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)NCCOCCOCCOC2=CC=C(CN[C@@H](C(=O)N1)[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
SMILES canonique |
CC(C)C1C(=O)NCCOCCOCCOC2=CC=C(CNC(C(=O)N1)C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


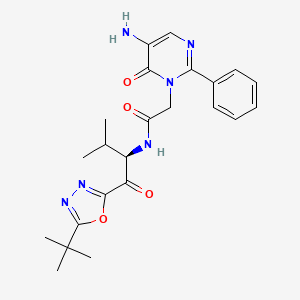
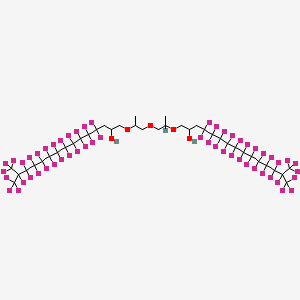

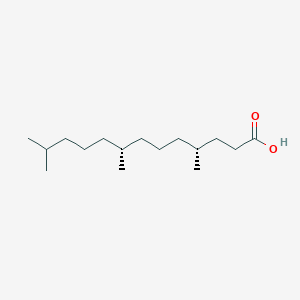
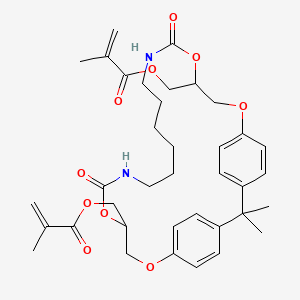
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
